molecular formula C5H10BrNO B1143072 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide CAS No. 159909-28-1

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide

Cat. No. B1143072
M. Wt: 180.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” appears to be a complex organic compound1. However, there seems to be limited information available specifically for this compound. A similar compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has been described as having an empirical formula of C5H9NO · HCl and a molecular weight of 135.591.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide”. However, a related compound, “(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide”, has been mentioned in the context of synthesis2.



Molecular Structure Analysis

The molecular structure of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” is not directly available. However, a related compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has an empirical formula of C5H9NO · HCl1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” are not directly available. However, a related compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has a melting point of 155-158 °C and an optical activity of [α]23/D +84°, c = 1 in H2O1.


Safety And Hazards

The safety and hazards of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” are not directly available. However, a related compound, “(1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation3.


Future Directions

The future directions for the study and application of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide” are not readily available.


Please note that the information provided is based on the best available data, and further research may provide more insights into this compound. It’s always recommended to consult with a chemistry professional or academic resources for more detailed and accurate information.


properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEANTQLVIFWHO-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.